Afrostyraxthioside B Afrostyraxthioside B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1908635
InChI: InChI=1S/C8H16O7S2/c1-17(13,14)3-16-8-7(12)6(11)5(10)4(2-9)15-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
SMILES:
Molecular Formula: C8H16O7S2
Molecular Weight: 288.3 g/mol

Afrostyraxthioside B

CAS No.:

Cat. No.: VC1908635

Molecular Formula: C8H16O7S2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Afrostyraxthioside B -

Specification

Molecular Formula C8H16O7S2
Molecular Weight 288.3 g/mol
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(methylsulfonylmethylsulfanyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C8H16O7S2/c1-17(13,14)3-16-8-7(12)6(11)5(10)4(2-9)15-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
Standard InChI Key ICVBKYMZMHPYES-CBQIKETKSA-N
Isomeric SMILES CS(=O)(=O)CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Canonical SMILES CS(=O)(=O)CSC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Structure and Properties

Afrostyraxthioside B is chemically identified as methylsulfonylmethyl 1-thio-β-d-glucopyranoside . It belongs to the class of compounds known as 1-thioglycosides, which are characterized by the presence of a sulfur atom connecting the anomeric carbon of the sugar moiety to another group. In the case of Afrostyraxthioside B, this connecting group is a methylsulfonylmethyl moiety.

The structure of Afrostyraxthioside B was elucidated primarily through the use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry techniques . The compound features a β-d-glucopyranoside core structure, which is a common sugar configuration found in many naturally occurring glycosides.

Table 1 presents the structural characteristics of Afrostyraxthioside B in comparison with its related compounds isolated from the same plant source.

Table 1: Structural Comparison of Afrostyraxthiosides from Afrostyrax lepidophyllus

CompoundChemical NameSugar MoietySubstituent Group
Afrostyraxthioside AMethylthiomethyl 1-thio-β-d-glucopyranosideβ-d-glucopyranosideMethylthiomethyl
Afrostyraxthioside BMethylsulfonylmethyl 1-thio-β-d-glucopyranosideβ-d-glucopyranosideMethylsulfonylmethyl
Afrostyraxthioside CMethylsulfonylmethylthiomethyl 1-thio-β-d-glucopyranosideβ-d-glucopyranosideMethylsulfonylmethylthiomethyl

The structural elucidation of Afrostyraxthioside B was validated through an efficient one-step synthesis, which confirmed the proposed chemical structure . This synthetic approach may also provide a potential route for the future production of this compound for research and potential applications.

Although the search results don't provide specific physical properties such as melting point, solubility, or spectral characteristics, the fact that NMR and mass spectroscopy were used for characterization suggests that these techniques are suitable for the analysis of this compound. Future research could benefit from a more detailed characterization of the physicochemical properties of Afrostyraxthioside B.

Research Findings and Applications

RegionTraditional UsesReference
CongoAntiseptic, treatment of gastrointestinal disorders
CameroonCulinary spice
Central African RepublicCulinary spice, traditional medicine

In addition to its potential pharmaceutical applications, Afrostyraxthioside B may also have applications in food science and agriculture. The use of Afrostyrax lepidophyllus seeds as a spice in several African countries suggests that compounds like Afrostyraxthioside B may contribute to the flavor profile or preservative properties of these seeds.

Research has also demonstrated the insecticidal activity of Afrostyrax lepidophyllus seed extracts , suggesting potential applications in agricultural pest management. Whether this activity is attributable to Afrostyraxthioside B specifically or to other compounds in the extract remains to be determined, but this finding opens up additional avenues for investigation and potential applications.

Future Perspectives

The discovery of Afrostyraxthioside B and its related compounds opens up several avenues for future research. Given the preliminary findings on its antifungal activity, more detailed studies on its mechanism of action, specificity, and potency against various fungal pathogens would be valuable. Additionally, research into its potential synergistic effects with existing antifungal agents could provide insights into new therapeutic strategies.

The structural uniqueness of Afrostyraxthioside B, as part of a new subclass of 1-thioglycosides, also suggests potential for structural modifications to enhance its biological activities or improve its pharmacokinetic properties. Medicinal chemistry approaches could be employed to develop derivatives with optimized properties for specific applications.

Furthermore, given the traditional use of Afrostyrax lepidophyllus in treating gastrointestinal disorders, investigations into the potential effects of Afrostyraxthioside B on gut microbiota or gastrointestinal pathologies could be a fruitful area of research.

The documented antioxidant properties of Afrostyrax lepidophyllus seed extracts also suggest potential for investigating the antioxidant capacity of Afrostyraxthioside B specifically. Antioxidant compounds have numerous applications in medicine, particularly in the prevention or treatment of conditions associated with oxidative stress, as well as in food preservation and cosmetics.

Lastly, the sustainable production of Afrostyraxthioside B, either through improved extraction methods, plant cultivation, or chemical synthesis, represents an important challenge for its potential commercial utilization. The reported one-step synthesis method could be a starting point for developing efficient production methods .

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